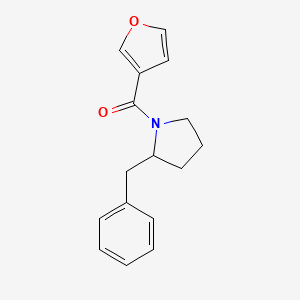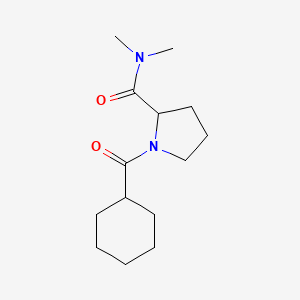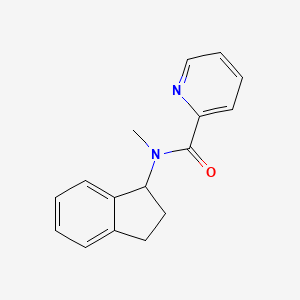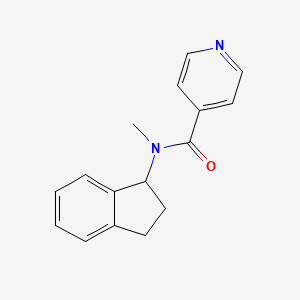
N-(2,3-dihydro-1H-inden-1-yl)-N-methylcyclohex-3-ene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1H-inden-1-yl)-N-methylcyclohex-3-ene-1-carboxamide, commonly known as DMCM, is a chemical compound that has been extensively studied for its pharmacological effects. DMCM belongs to the class of compounds known as benzodiazepines, which are commonly used as anxiolytics and sedatives. DMCM has been found to have a unique mechanism of action that distinguishes it from other benzodiazepines. In
Mechanism of Action
DMCM acts as a positive allosteric modulator of the GABAA receptor, which is a ligand-gated ion channel that mediates the inhibitory actions of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. DMCM enhances the binding of GABA to the receptor, which leads to an increase in chloride ion influx and hyperpolarization of the neuron. This results in a decrease in neuronal excitability and anxiolytic and sedative effects.
Biochemical and Physiological Effects
DMCM has been found to have a variety of biochemical and physiological effects. It has been shown to reduce anxiety and induce sedation in animal models. DMCM has also been found to have anticonvulsant effects and to enhance the effects of other anticonvulsant drugs. Additionally, DMCM has been shown to impair cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
DMCM has several advantages for use in lab experiments. It has a well-defined mechanism of action and has been extensively studied, which makes it a useful tool for exploring the pharmacology of the GABAA receptor. Additionally, DMCM has been found to have a high affinity for the receptor, which allows for precise modulation of its activity. However, DMCM also has some limitations for use in lab experiments. It has been found to have a narrow therapeutic window and can cause respiratory depression and other adverse effects at high doses.
Future Directions
There are several future directions for research on DMCM. One area of interest is the development of more selective and potent modulators of the GABAA receptor. Additionally, research on the effects of DMCM on different subtypes of the receptor could provide insights into the mechanisms underlying its pharmacological effects. Finally, studies on the potential therapeutic applications of DMCM in the treatment of anxiety disorders, epilepsy, and other neurological disorders could lead to the development of new treatments for these conditions.
Synthesis Methods
DMCM can be synthesized through a multistep process that involves the reaction of various chemical reagents. The first step involves the reaction of 2,3-dihydro-1H-inden-1-one with methylamine to produce N-methyl-2,3-dihydro-1H-inden-1-amine. This intermediate is then reacted with cyclohexanone in the presence of sodium ethoxide to produce N-methylcyclohex-3-ene-1-carboxamide. Finally, this compound is reacted with 2-chloroethyl isocyanate to produce DMCM.
Scientific Research Applications
DMCM has been extensively studied for its pharmacological effects on the central nervous system. It has been found to have anxiolytic, sedative, and anticonvulsant properties. DMCM has also been studied for its effects on memory and learning. Additionally, DMCM has been found to have potential therapeutic applications in the treatment of anxiety disorders, epilepsy, and other neurological disorders.
properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-N-methylcyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-18(17(19)14-8-3-2-4-9-14)16-12-11-13-7-5-6-10-15(13)16/h2-3,5-7,10,14,16H,4,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOZEELXNCJNSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC2=CC=CC=C12)C(=O)C3CCC=CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-phenoxypropan-1-one](/img/structure/B7492973.png)



![1-[2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarbonyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7493016.png)
![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2,2-dimethylpropan-1-one](/img/structure/B7493030.png)
![[2-(4-Fluorophenyl)pyrrolidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone](/img/structure/B7493039.png)
![2-methyl-1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)butan-1-one](/img/structure/B7493047.png)
![2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-fluorophenyl)pyrrolidin-1-yl]methanone](/img/structure/B7493049.png)
![1-[2-Oxo-2-(2-phenylpyrrolidin-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B7493055.png)



